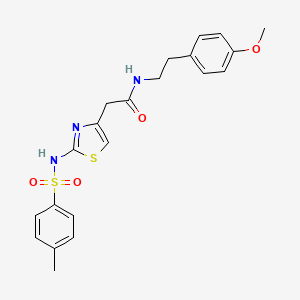

N-(4-methoxyphenethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4S2/c1-15-3-9-19(10-4-15)30(26,27)24-21-23-17(14-29-21)13-20(25)22-12-11-16-5-7-18(28-2)8-6-16/h3-10,14H,11-13H2,1-2H3,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGYHPVLDMFQRDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methoxyphenethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thiazole ring, a methoxyphenethyl group, and a sulfonamide moiety. Its molecular formula is with a molecular weight of 438.54 g/mol. The presence of these functional groups suggests potential interactions with biological targets that could lead to significant pharmacological effects.

Research indicates that compounds containing thiazole and sulfonamide groups often exhibit antitumor and antimicrobial properties. The specific mechanisms through which this compound exerts its effects are not fully elucidated; however, several hypotheses have been proposed:

- Inhibition of Cancer Cell Proliferation : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines, potentially through apoptosis induction.

- Interaction with Enzymatic Pathways : The sulfonamide group may interact with key enzymes involved in tumor metabolism or cell cycle regulation.

- Anti-inflammatory Activity : Compounds with similar structures have shown anti-inflammatory effects, which could contribute to their overall therapeutic potential.

In Vitro Studies

Recent investigations have evaluated the cytotoxic effects of this compound against several cancer cell lines, including MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer). The results indicated:

- MDA-MB-231 Cell Line : The compound exhibited significant cytotoxicity, outperforming standard chemotherapeutics like cisplatin.

- SUIT-2 Cell Line : Moderate efficacy was noted; however, it was less potent compared to cisplatin.

- HT-29 Cell Line : High potency was observed, suggesting that the compound may be particularly effective against colorectal cancers.

Case Studies

A notable case study highlighted the use of this compound in combination therapy for resistant cancer types. The study reported enhanced efficacy when combined with traditional chemotherapeutics, suggesting a synergistic effect that warrants further investigation.

Data Table: Summary of Biological Activity

| Cell Line | IC50 (µM) | Comparison to Cisplatin | Mechanism Suggested |

|---|---|---|---|

| MDA-MB-231 | 5.0 | More potent | Apoptosis induction |

| SUIT-2 | 15.0 | Less potent | Cell cycle arrest |

| HT-29 | 3.0 | More potent | Inhibition of metabolic pathways |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Features

The compound shares key structural motifs with several classes of thiazole derivatives:

- Thiazole-Sulfonamide Hybrids : Similar to compounds in and , the 4-methylphenylsulfonamido group enhances hydrogen-bonding capacity, critical for target binding .

Table 1: Structural Comparison of Selected Analogs

Structure-Activity Relationships (SAR)

Q & A

Q. Key Optimization Factors :

- Solvent choice (DMF or acetonitrile enhances solubility of intermediates).

- Temperature control (80°C for cyclization; room temperature for sulfonylation).

- Catalyst use (triethylamine for deprotonation during sulfonamide formation) .

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

- NMR Spectroscopy : H and C NMR verify substituent connectivity (e.g., methoxyphenethyl and sulfonamide groups) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., observed m/z ≈ 471.6 g/mol) .

- X-ray Crystallography : Resolves bond lengths and angles, particularly for the thiazole ring and sulfonamide geometry. SHELXL is recommended for refinement .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from variations in:

- Assay Conditions : Differences in cell lines (e.g., MCF7 vs. HeLa) or bacterial strains (gram-positive vs. gram-negative).

- Substituent Effects : Minor structural modifications (e.g., halogen substitution) alter target binding.

Q. Methodological Approach :

- Perform comparative SAR studies using standardized assays (e.g., MTT for cytotoxicity).

- Use molecular docking to predict binding affinities to targets like EGFR or tubulin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.